molecular formula C8H10N4O2S B8638835 Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate CAS No. 56406-73-6

Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate

Cat. No.: B8638835
CAS No.: 56406-73-6
M. Wt: 226.26 g/mol
InChI Key: JFEFFOFOSSUVCX-UHFFFAOYSA-N
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Description

Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate is a chemical compound with the molecular formula C8H10N4O2S and a molecular weight of 226.25 g/mol . This compound is known for its unique structure, which includes a pyrazine ring, a carbamothioyl group, and an ethyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to produce pyrazine-2-carbamothioyl chloride. Finally, the reaction of this intermediate with ethyl carbamate yields this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate can be compared to other similar compounds such as:

  • N-pyridin-2-yl carbamates
  • N-quinolin-2-yl carbamates
  • N-isoquinolin-1-yl carbamates

These compounds share similar structural features but differ in their specific chemical properties and biological activities.

Properties

CAS No.

56406-73-6

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

ethyl N-(pyrazin-2-ylcarbamothioyl)carbamate

InChI

InChI=1S/C8H10N4O2S/c1-2-14-8(13)12-7(15)11-6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H2,10,11,12,13,15)

InChI Key

JFEFFOFOSSUVCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was charged with pyrazin-2-amine (7.6 g, 80.0 mmol, 1.0 eq.), O-ethyl carbonisothiocyanatidate (12.5 g, 95.4 mmol, 1.2 eq.), and dioxane (150 mL). The reaction mixture was stirred at room temperature for 24 hours. After the reaction was complete, it was concentrated to a volume of around 20 mL under reduced pressure and the resulting suspension was filtered. The solid was collected and washed with ethyl acetate (3×20 mL) to afford 270a (14.0 g, 77%) as a white solid. MS-ESI: [M+H]+ 227.3
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
77%

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